![molecular formula C6H10N4O2 B12906309 N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide CAS No. 137655-71-1](/img/structure/B12906309.png)
N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropylamino group and a formamide group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide typically involves the formylation of an amine precursor. One common method is the reaction of an appropriate amine with formic acid or a formylating agent under controlled conditions. For instance, the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst has been reported to promote the N-formylation of various amines . Another approach involves the use of metal nitrides as nitrogen sources to produce formamide under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide may involve large-scale formylation processes using efficient catalysts and optimized reaction conditions. The choice of catalyst and reaction parameters can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide involves its interaction with molecular targets and pathways within biological systems The compound may act by binding to specific receptors or enzymes, thereby modulating their activity
類似化合物との比較
Similar Compounds
N,N-Dimethylformamide (DMF): A widely used solvent with similar formamide functionality.
N,N-Dimethylacetamide (DMAc): Another solvent with comparable properties.
Formamidine derivatives: Compounds with similar formylation chemistry.
Uniqueness
N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide stands out due to its unique oxadiazole ring structure combined with the isopropylamino and formamide groups
特性
CAS番号 |
137655-71-1 |
|---|---|
分子式 |
C6H10N4O2 |
分子量 |
170.17 g/mol |
IUPAC名 |
N-[4-(propan-2-ylamino)-1,2,5-oxadiazol-3-yl]formamide |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)8-6-5(7-3-11)9-12-10-6/h3-4H,1-2H3,(H,8,10)(H,7,9,11) |
InChIキー |
GLODJDMQDKUJDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NON=C1NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


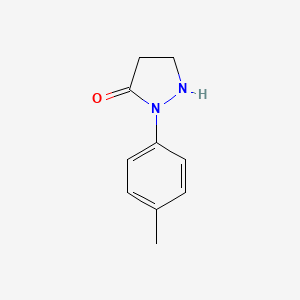
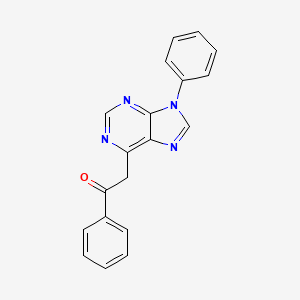

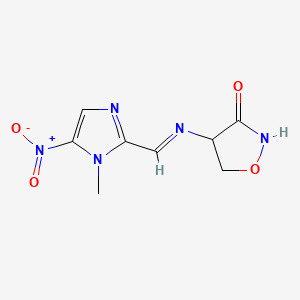

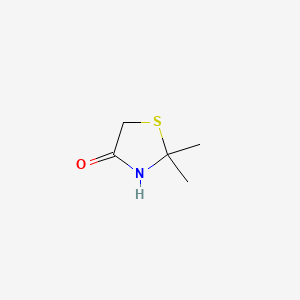
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
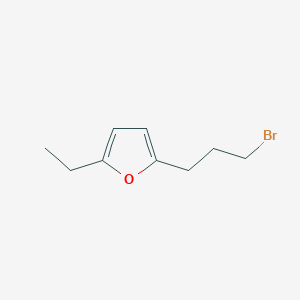
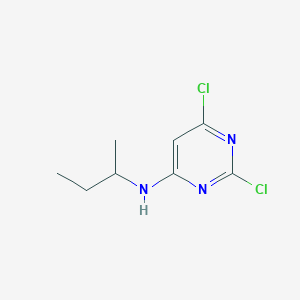
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
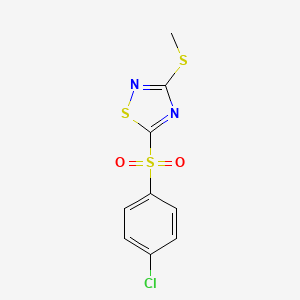
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
